Heneicosane, 11-decyl- Heneicosane, 11-decyl-
Brand Name: Vulcanchem
CAS No.: 55320-06-4
VCID: VC18665864
InChI: InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3
SMILES:
Molecular Formula: C31H64
Molecular Weight: 436.8 g/mol

Heneicosane, 11-decyl-

CAS No.: 55320-06-4

Cat. No.: VC18665864

Molecular Formula: C31H64

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

Heneicosane, 11-decyl- - 55320-06-4

Specification

CAS No. 55320-06-4
Molecular Formula C31H64
Molecular Weight 436.8 g/mol
IUPAC Name 11-decylhenicosane
Standard InChI InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3
Standard InChI Key BCWYKEQUGMQGAP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 11-decylhenicosane, reflecting its 31-carbon structure: a heneicosane backbone (21 carbons) substituted with a decyl group (10 carbons) at the 11th position . Its molecular formula (C31H64\text{C}_{31}\text{H}_{64}) and exact mass (436.501 g/mol) confirm its classification as a high-molecular-weight alkane .

Structural Representation

The SMILES notation for 11-decylhenicosane is CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC, illustrating the linear heneicosane chain with a decyl branch at the central carbon . The InChIKey BCWYKEQUGMQGAP-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .

Table 1: Key Identifiers of Heneicosane, 11-Decyl-

PropertyValueSource
CAS Number55320-06-4
Molecular FormulaC31H64\text{C}_{31}\text{H}_{64}
Molecular Weight436.84 g/mol
IUPAC Name11-decylhenicosane
HS Code2901100000

Physicochemical Properties

Density and Phase Behavior

The compound has a density of 0.808 g/cm³ at standard conditions, typical for long-chain alkanes . Its boiling point is exceptionally high at 504.5°C (760 mmHg), consistent with its large molecular size and strong van der Waals interactions . The flash point of 197.3°C classifies it as combustible, requiring precautions during handling .

Solubility and LogP

With a calculated LogP value of 12.195, 11-decylhenicosane is highly hydrophobic, indicating negligible solubility in polar solvents like water . This property aligns with its potential use in non-aqueous systems.

Table 2: Physical Properties of Heneicosane, 11-Decyl-

PropertyValueSource
Density0.808 g/cm³
Boiling Point504.5°C at 760 mmHg
Flash Point197.3°C
LogP12.195
Refractive Index1.451

Synthesis and Production

Historical Methods

Early synthetic routes, such as those reported by Fischl et al. (1945), involved classical alkylation techniques to construct branched alkanes . Ohsawa et al. (1985) advanced this work by optimizing reaction conditions to improve yields, though specific details remain proprietary .

Modern Approaches

LookChem reports a 93.5% yield for a streamlined synthesis, likely involving catalytic coupling of heneicosane precursors with decyl halides under controlled conditions . The use of transition-metal catalysts (e.g., palladium) may facilitate selective branching, though explicit mechanistic data are unavailable in open literature .

Applications and Industrial Relevance

Chromatographic Standards

Due to its defined structure and high purity, 11-decylhenicosane serves as a calibration standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing hydrocarbon mixtures .

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